![molecular formula C16H19NO5 B5571919 5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

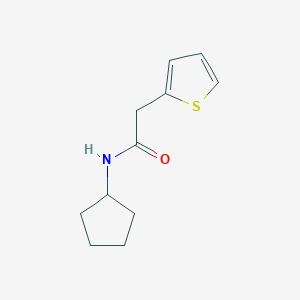

Synthesis Analysis

The synthesis of furoic acid derivatives involves intricate organic reactions. For instance, Padwa, Brodney, and Lynch (2003) describe the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, which is related to the synthesis of similar compounds (Padwa, Brodney, & Lynch, 2003).

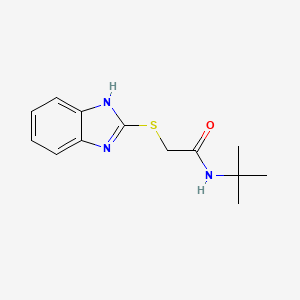

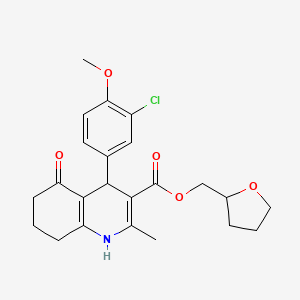

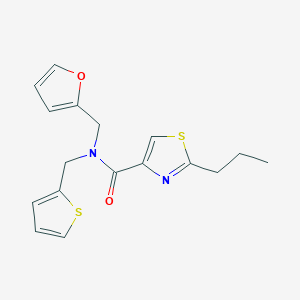

Molecular Structure Analysis

The molecular structure of furoic acid derivatives is characterized by their furan ring, a five-membered oxygen-containing heterocycle, which significantly influences their chemical behavior. This structural aspect is crucial in the synthesis and reactivity of these compounds.

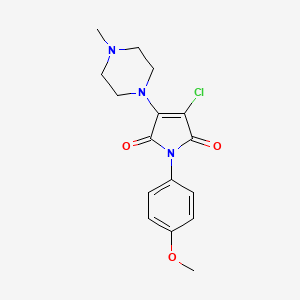

Chemical Reactions and Properties

Furoic acid derivatives undergo a variety of chemical reactions. For example, Bencková and Krutošíková (1999) discuss the synthesis and reactions of 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides, highlighting the complex chemical behavior of these compounds (Bencková & Krutošíková, 1999).

Physical Properties Analysis

The physical properties of furoic acid derivatives like solubility, melting point, and boiling point are determined by their molecular structure. These properties are essential for understanding their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of furoic acid derivatives, such as acidity, basicity, and reactivity with other compounds, are influenced by the functional groups attached to the furan ring. Research like that of Zelenov et al. (2014) on the synthesis and reduction of 2-Alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides provides insights into the chemical properties of related compounds (Zelenov et al., 2014).

Scientific Research Applications

Biocatalytic Synthesis of Furan Carboxylic Acids

Furan carboxylic acids, including derivatives similar to the compound , serve as essential building blocks in the polymer and fine chemical industries. A study highlighted the improved catalytic performances of Comamonas testosteroni SC1588 cells in the synthesis of various furan carboxylic acids, demonstrating their potential in biotechnological applications for producing bio-based polymers and chemicals. This approach offers an environmentally friendly alternative to traditional chemical synthesis methods, with high yields and the possibility of producing a variety of furan carboxylic acids (Mao-Xing Wen et al., 2020).

Catalytic Production of Bio-Based Polyester Monomers

Another significant application of furan derivatives is in the production of bio-based polyester monomers, such as 2,5-furandicarboxylic acid (FDCA). FDCA has been identified as a sustainable substitute for petroleum-derived terephthalic acid in making bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). Research has focused on developing efficient catalytic methods for FDCA synthesis, including biocatalysis, highlighting its potential in creating sustainable materials (Haibo Yuan et al., 2019).

Synthesis and Applications of Furoic Acid Derivatives

The study and development of furoic acid derivatives have wide-ranging implications, including their use in synthesizing valuable chemical intermediates and potential applications in pharmaceuticals. For example, research on the recyclization of bis(5-tert-butyl-2-furyl)methanes into indole derivatives has unveiled novel chemical transformations, showcasing the versatility of furan derivatives in synthetic organic chemistry (A. V. Butin et al., 2008).

Bio-Based Polymers and Sustainable Chemicals

The push towards sustainable chemicals has led to exploring furan derivatives for producing bio-based polymers and other eco-friendly materials. Advances in the catalytic production of FDCA from lignocellulosic biomass, a renewable resource, represent a pivotal step toward replacing petroleum-based products with bio-based alternatives. This research underscores the role of furan derivatives in the development of sustainable materials and the potential for significant environmental benefits (Junhua Zhang et al., 2015).

properties

IUPAC Name |

5-[[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-9-11(7-13(21-9)16(2,3)4)14(18)17-8-10-5-6-12(22-10)15(19)20/h5-7H,8H2,1-4H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODZQNTIJHNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-({[(5-Tert-butyl-2-methylfuran-3-yl)carbonyl]amino}methyl)furan-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)